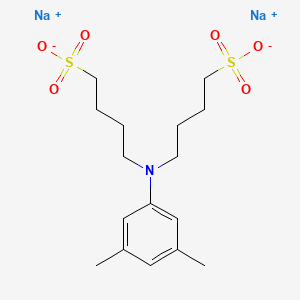

Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate)

Übersicht

Beschreibung

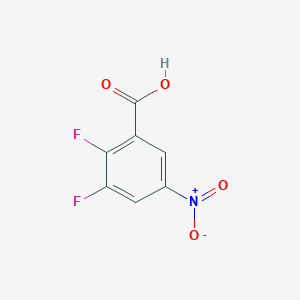

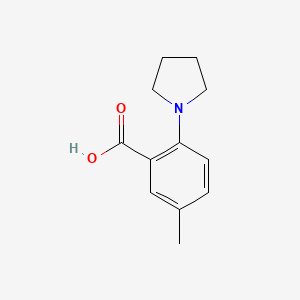

Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate), also known as MADB, is a chemical compound with the molecular formula C16H25NNa2O6S2 . It is stored at a temperature of 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H27NO6S2.2Na/c1-14-11-15(2)13-16(12-14)17(7-3-5-9-24(18,19)20)8-4-6-10-25(21,22)23;;/h11-13H,3-10H2,1-2H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 . The molecular weight is 437.5 g/mol . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 437.5 g/mol . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Ion-containing Polymers

The incorporation of sodium sulfonate groups into polymers like poly(1,4-butylene isophthalate) results in materials with varied solubility and thermal properties. Sodium sulfonate groups increase solubility in water and affect the glass transition temperature and crystallization due to the bulky nature of the sulfonate groups. These ion-containing polymers demonstrate potential for applications requiring water dispersibility and specific thermal characteristics (Pilati et al., 1993).

Cation Exchange Membranes for Alkali Recovery

Sodium sulfonate-functionalized aromatic precursors have been utilized in the development of cation exchange membranes (CEMs). These membranes are designed for alkali recovery, showcasing the ability to adjust physicochemical properties and electrochemical performance for efficient separation processes. The incorporation of sulfonated units leads to membranes with enhanced water uptake, ion exchange capacity, and thermo-mechanical stability, indicating promising applications in industrial alkali recovery (Mondal et al., 2015).

Surfactant Synthesis and Surface Activity

Sodium sulfonate groups have been integrated into the synthesis of surfactants, contributing to the development of compounds with improved surface activity and wetting abilities. These surfactants, derived from cyanuric chloride, demonstrate potential in applications requiring high surface activity, such as detergents and emulsifiers (Hu et al., 2016).

Hydrophilic Sulfonate Monomers for Polyurethane Dispersions

The synthesis of hydrophilic sulfonate monomers, like 2,2-bis(hydroxymethyl) butyric propyl-3'-sodium sulfonate, has led to the creation of sulfonated polyurethane dispersions (PUDs). These PUDs exhibit desirable properties such as small particle size, high Zeta potential, and stability in various conditions. Applications span across coatings and adhesives where enhanced adhesion and stability are required (Deng, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

disodium;4-[3,5-dimethyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6S2.2Na/c1-14-11-15(2)13-16(12-14)17(7-3-5-9-24(18,19)20)8-4-6-10-25(21,22)23;;/h11-13H,3-10H2,1-2H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHBILQYQWZSIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)

![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)